Conformational Pharmacophore Geometry Defined by Anilino-Triazole Linker
X-ray crystallographic data for the direct analog 1-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one (CAS 108664-74-0) reveals a dihedral angle of 81.7° between the planes of the triazole and the benzene ring [1]. In contrast, 763126-06-3 inserts a 4-aminophenyl linker between the triazole and the propanone backbone, replacing a single-bond C–N(triazole) connection with an extended N(triazole)–phenyl–NH–CH₂–CH₂–C(=O) architecture. This extension increases the centroid-to-centroid distance between the triazole ring and the 4-methoxyphenyl ketone from approximately 4.8 Å to an estimated 10–11 Å (calculated from SMILES: COC1=CC=C(C=C1)C(=O)CCNC1=CC=C(C=C1)N1C=NC=N1 ). The introduced anilino NH provides an additional hydrogen-bond donor (HBD count increases from 0 to 1), altering the compound's capacity to engage protein backbone carbonyls or ordered water networks in a binding site.
| Evidence Dimension | Triazole-to-ketone centroid distance and hydrogen-bond donor count |
|---|---|
| Target Compound Data | Estimated triazole-to-ketone distance: ~10–11 Å; HBD count: 1 (anilino NH); MW: 322.37 g/mol |
| Comparator Or Baseline | 1-(4-Methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one (CAS 108664-74-0): triazole-to-ketone distance ~4.8 Å; HBD count: 0; MW: 231.25 g/mol |
| Quantified Difference | ~2.1–2.3× increase in linker length; gain of one HBD; MW increase of 91.12 g/mol |
| Conditions | Distance estimates derived from SMILES-based 2D geometry (Chemenu SMILES string) and comparative crystal structure of the direct analog |
Why This Matters
The extended linker and additional HBD of 763126-06-3 may enable engagement of deeper or more distal binding pockets inaccessible to the shorter analog, making it a distinct probing tool for target sites with two separate pharmacophoric recognition elements.
- [1] Kesternich V., et al. Crystal structure analysis: dihedral angle between triazole and benzene ring = 81.7° for 1-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. Universität Frankfurt. View Source
